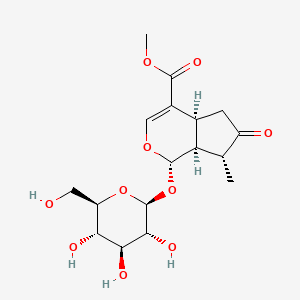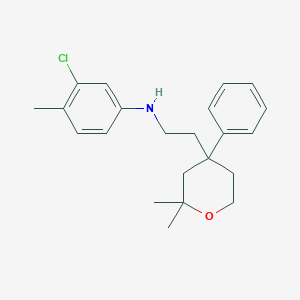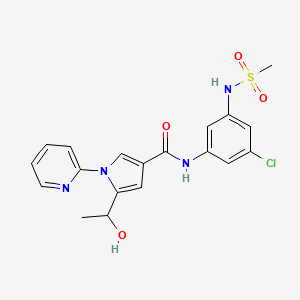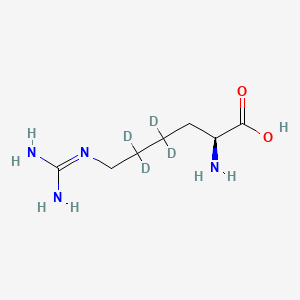
Antibiofilm agent-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiofilm agent-6 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in medical and industrial settings. This compound has emerged as a promising solution to combat biofilm-associated infections and contamination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Step 1 Preparation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form Intermediate A.
Step 2 Conversion to Intermediate B: - Intermediate A is then subjected to further reactions, often involving catalysts or reagents, to produce Intermediate B.
Step 3 Final Synthesis of this compound: - Intermediate B undergoes a final reaction, which may include purification steps such as crystallization or chromatography, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, efficient use of raw materials, and implementation of quality control measures to ensure the consistency and purity of the final product. Techniques such as batch processing or continuous flow reactors may be employed to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Antibiofilm agent-6 can undergo various chemical reactions, including:
Oxidation: - The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: - Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: - Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antimicrobial properties, while substitution reactions can produce analogs with modified biofilm-inhibiting capabilities.
Scientific Research Applications
Antibiofilm agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.
Biology: Investigated for its effects on microbial biofilms in various environments, including medical devices and industrial surfaces.
Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in water treatment, food processing, and other industries to prevent biofilm formation and contamination.
Mechanism of Action
The mechanism of action of Antibiofilm agent-6 involves multiple pathways:
Interference with Quorum Sensing: The compound disrupts the communication between microbial cells, preventing the formation and maintenance of biofilms.
Disruption of Extracellular Polymeric Substance: this compound breaks down the matrix that encases the biofilm, making the microorganisms more susceptible to antimicrobial treatments.
Inhibition of Adhesion: The compound prevents the initial attachment of microorganisms to surfaces, thereby inhibiting biofilm formation.
Comparison with Similar Compounds
Similar Compounds
Antibiofilm agent-1: Known for its strong biofilm-disrupting properties but with higher toxicity.
Antibiofilm agent-2: Effective against a narrower range of microorganisms compared to Antibiofilm agent-6.
Antibiofilm agent-3: Requires higher concentrations to achieve similar effects.
Uniqueness of this compound
This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and effectiveness at lower concentrations. These properties make it a versatile and valuable compound in both research and practical applications.
Properties
Molecular Formula |
C15H12FN3O3 |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |
InChI Key |
BPENQBUXUJMKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


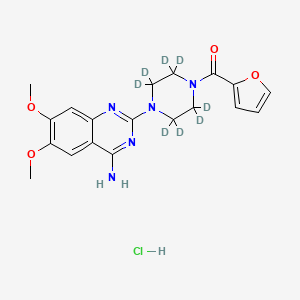
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)

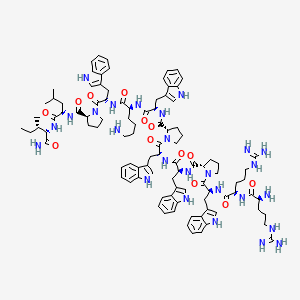
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
